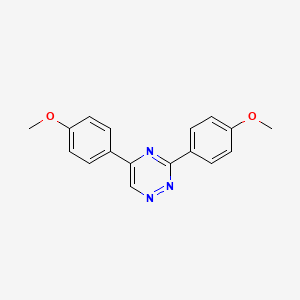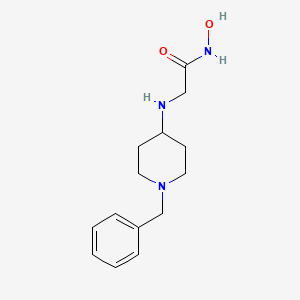![molecular formula C19H20 B14196848 [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene CAS No. 919285-09-9](/img/structure/B14196848.png)
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a phenylethyl group attached to a penta-3,4-dien-1-yl chain, both of which are connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene typically involves the coupling of a phenylethyl halide with a penta-3,4-dien-1-yl precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which allows for the formation of the carbon-carbon bond under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of phenylethyl ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals. Research into its biological properties could lead to the discovery of new therapeutic agents.
Medicine: Potential applications in medicine include the development of new drugs with specific biological targets. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as improved thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism by which [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
[3-(2-Phenylethyl)penta-2,4-dien-1-yl]benzene: Similar structure but with a different position of the double bonds.
[3-(2-Phenylethyl)but-3-en-1-yl]benzene: A shorter carbon chain with fewer double bonds.
[3-(2-Phenylethyl)hex-3,4-dien-1-yl]benzene: A longer carbon chain with additional double bonds.
Uniqueness: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene is unique due to its specific arrangement of double bonds and the phenylethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Número CAS |
919285-09-9 |
|---|---|
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-2-17(13-15-18-9-5-3-6-10-18)14-16-19-11-7-4-8-12-19/h3-12H,1,13-16H2 |
Clave InChI |
HTOVRJISIVATDT-UHFFFAOYSA-N |
SMILES canónico |
C=C=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)

![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)


![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
